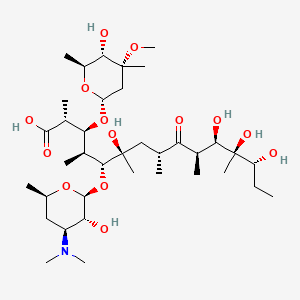

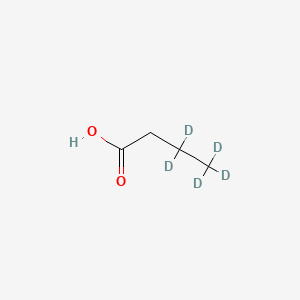

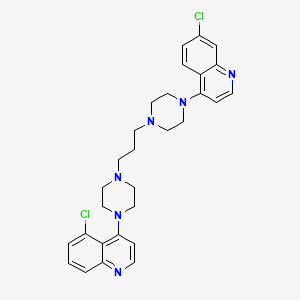

N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4,5-dimethoxy-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 6,7-dimethoxy-3,4-dihydroisoquinoline . Isoquinolines are widely distributed in nature as alkaloids and due to their diverse broad-spectrum biological activity are employed in medicinal chemistry .

Synthesis Analysis

A simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis

The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Chemical Reactions Analysis

6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile in the enamine form readily reacts with acyl iso (thio)cyanates affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines .Scientific Research Applications

Identification of Human Metabolites and Investigation of Transporter-Mediated Renal and Hepatic Excretion : A study by Umehara et al. (2009) identified metabolites of a similar compound in human urine, plasma, and feces. This research is significant for understanding the renal and hepatic uptake transporters for these metabolites, which is crucial in drug development and toxicity studies (Umehara et al., 2009).

Assessment of Cellular Proliferation in Tumors : Dehdashti et al. (2013) evaluated a derivative of this compound for imaging tumor proliferation using PET in patients with various cancers. This is significant for cancer diagnosis and monitoring the effectiveness of cancer treatments (Dehdashti et al., 2013).

Synthesis of Heterocyclic Compounds for Drug Development : Kametani et al. (1975) explored the formation of benzimidazoisoquinoline, which is a part of the broader chemical family of the compound . These types of studies are crucial in the development of new pharmaceuticals (Kametani et al., 1975).

Synthesis and Cytotoxicity for Cancer Treatment : A study by Saleh et al. (2020) on novel annulated dihydroisoquinoline heterocycles, which includes compounds similar to the one , assessed their cytotoxicity against various cancer cell lines. This is relevant for developing new anticancer drugs (Saleh et al., 2020).

Development as a Sigma-2 Receptor Probe : Research by Xu et al. (2005) on N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, a similar compound, as a novel sigma-2 receptor probe, is significant for understanding the role of sigma-2 receptors in biology and medicine (Xu et al., 2005).

Imaging the Sigma-2 Receptor Status of Solid Tumors : Tu et al. (2007) synthesized fluorine-containing benzamide analogs, similar to the compound , for PET imaging of the sigma-2 receptor status in solid tumors. This research contributes to the field of oncology, particularly in the imaging and diagnosis of tumors (Tu et al., 2007).

properties

IUPAC Name |

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxy-2-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O7/c1-35-24-13-19-10-12-30(17-20(19)14-25(24)36-2)11-9-18-5-7-21(8-6-18)29-28(32)22-15-26(37-3)27(38-4)16-23(22)31(33)34/h5-8,13-16H,9-12,17H2,1-4H3,(H,29,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTAZMFFYFNCJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4[N+](=O)[O-])OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4,5-dimethoxy-2-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

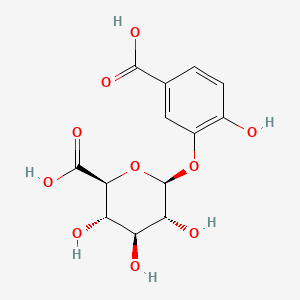

![4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid](/img/structure/B586563.png)

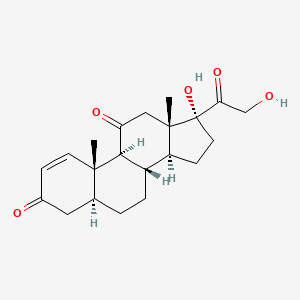

![Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate](/img/structure/B586567.png)